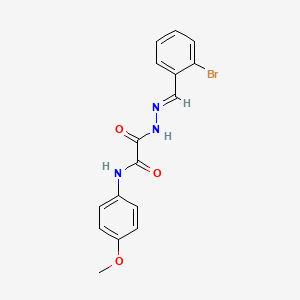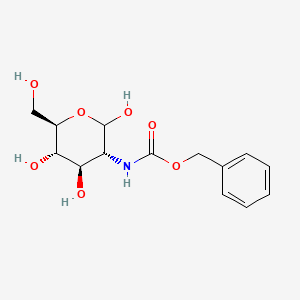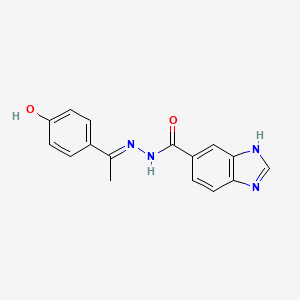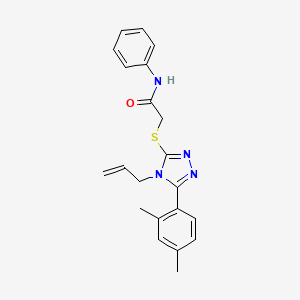
3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a diiodobenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
准备方法
合成路线及反应条件
3-(2-氟苯基)-4-((2-羟基-3,5-二碘苄叉基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过肼衍生物与适当的羰基化合物在酸性或碱性条件下发生环化反应来合成。
氟苯基的引入: 该步骤通常涉及在亲核取代反应中使用氟苯衍生物。
二碘苄叉基的连接: 该步骤可以通过二碘苯甲醛与三唑衍生物之间的缩合反应来实现。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用自动化反应器、控制温度和压力条件以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基部位,导致形成醌类衍生物。
还原: 还原反应可以针对三唑环或二碘苄叉基,可能导致形成胺或羟基衍生物。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂、胺或硫醇等亲核试剂。
主要产物
氧化产物: 醌类衍生物。
还原产物: 胺或羟基衍生物。
取代产物: 各种取代的三唑衍生物。
科学研究应用
化学
在化学方面,该化合物被研究作为合成更复杂分子的构建块。其独特的结构使其能够进行多种化学修饰,成为有机合成中宝贵的中间体。
生物学
在生物学方面,3-(2-氟苯基)-4-((2-羟基-3,5-二碘苄叉基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮正在被研究其潜在的抗菌、抗真菌和抗癌活性。其与生物大分子相互作用的能力使其成为药物开发的候选者。
医学
在医学方面,该化合物的潜在治疗效果正在被探索,特别是在治疗感染和癌症方面。其独特的结构可能使其能够靶向特定的生物途径,为治疗提供新的途径。
工业
在工业方面,该化合物可用于开发新材料,例如聚合物和涂料,因为它具有化学稳定性和反应活性。
作用机制
3-(2-氟苯基)-4-((2-羟基-3,5-二碘苄叉基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。三唑环可以与酶的活性位点结合,抑制其活性。氟苯基和二碘苄叉基可能增强结合亲和力和特异性,从而导致强烈的生物效应。
相似化合物的比较
类似化合物
3-(2-氟苯基)-4-氨基-1H-1,2,4-三唑-5(4H)-硫酮: 缺乏二碘苄叉基,可能降低其生物活性。
4-((2-羟基-3,5-二碘苄叉基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮: 缺乏氟苯基,这可能影响其化学反应性和生物相互作用。
独特性
3-(2-氟苯基)-4-((2-羟基-3,5-二碘苄叉基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮同时具有氟苯基和二碘苄叉基,使其独一无二。这些基团有助于增强其化学反应性和潜在的生物活性,使其与其他三唑衍生物区分开来。
属性
CAS 编号 |
579444-12-5 |
|---|---|
分子式 |
C15H9FI2N4OS |
分子量 |
566.1 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9FI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+ |
InChI 键 |
CSSMSPGOBRNBLO-FBCYGCLPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)


![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)
![N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B12003384.png)


![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)


![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)


